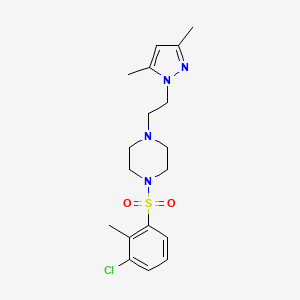
1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine is a useful research compound. Its molecular formula is C18H25ClN4O2S and its molecular weight is 396.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22ClN3O2S. It features a piperazine core, a sulfonyl group, and a pyrazole moiety, which are known to contribute to various biological activities, including enzyme inhibition and antimicrobial properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). Pyrazole derivatives have been reported to inhibit viral replication effectively, with some exhibiting an EC50 value in the low micromolar range, indicating potent antiviral activity .
Antimicrobial Properties
The compound's sulfonamide group is associated with antibacterial activity. Research has demonstrated that sulfonamide derivatives can effectively inhibit bacterial growth. For example, compounds with similar structures have shown activity against multidrug-resistant strains of Staphylococcus aureus with MIC values ranging from 4 to 8 μg/mL . This suggests that the target compound may exhibit comparable antibacterial properties.
Enzyme Inhibition
The piperazine and sulfonyl functionalities are known for their roles in enzyme inhibition. Various derivatives have been tested for their inhibitory effects on acetylcholinesterase (AChE) and urease. For instance, synthesized compounds bearing similar moieties demonstrated promising AChE inhibition with IC50 values significantly lower than standard inhibitors . This highlights the potential of the target compound in treating conditions like Alzheimer's disease through AChE inhibition.
Case Studies
Several case studies provide insights into the biological activities of related compounds:
- Antiviral Efficacy : A study on pyrazole derivatives reported that one compound reduced HSV-1 plaques by 69% at a concentration of 0.5 mg/mL . This underscores the potential for similar compounds to exhibit antiviral effects.
- Antibacterial Activity : In research focusing on sulfonamide derivatives, a series of compounds showed IC50 values ranging from 0.63 to 6.28 µM against various bacterial strains, suggesting strong antibacterial potential .
- Enzyme Inhibition : A synthesized piperazine derivative was evaluated for its ability to inhibit urease and showed promising results with an IC50 value of 1.21 µM, indicating that modifications in the structure could enhance enzyme inhibitory activity .
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2S/c1-14-13-15(2)23(20-14)12-9-21-7-10-22(11-8-21)26(24,25)18-6-4-5-17(19)16(18)3/h4-6,13H,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKRUUJMAJLJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













